N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is a complex organic compound that features a dimethylamino group, a thiophene ring, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes a Friedel-Crafts acylation to introduce the ethyl group. This intermediate is then reacted with dimethylamine under basic conditions to form the dimethylaminoethyl derivative. Finally, the sulfonamide group is introduced through a reaction with 2-methylpropane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, and employing catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The dimethylamino group can interact with biological targets through hydrogen bonding or ionic interactions, while the thiophene ring can participate in π-π stacking interactions. The sulfonamide group is known for its ability to form strong hydrogen bonds, which can be crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and thiophene derivatives. For example:
N-(2-(dimethylamino)ethyl)-2-methylpropane-1-sulfonamide: Lacks the thiophene ring, which may reduce its electronic properties.
N-(2-(dimethylamino)-2-(phenyl)ethyl)-2-methylpropane-1-sulfonamide: Replaces the thiophene ring with a phenyl ring, altering its reactivity and binding properties.
The uniqueness of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide lies in the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound features a thiophene ring, which is known for its diverse biological activities, and a dimethylamino group that enhances its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its mechanism of action, efficacy against specific targets, and potential therapeutic applications.
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes or receptors. The presence of the sulfonamide group enhances binding affinity to target proteins, potentially modulating their activity.
Case Studies and Experimental Data
-
Anticancer Activity :
A study evaluated the compound's effectiveness as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. The compound demonstrated significant inhibition against HDAC isoforms 1–3, with IC50 values ranging from 14 to 67 nM, indicating its potential as an anticancer agent . -
Neuropharmacological Effects :
In another investigation, the compound was analyzed for its effects on serotonin receptors. It showed promising activity as a selective agonist for the 5-HT1D receptor, comparable to established drugs like sumatriptan .
Table 1: Biological Activity Profile of this compound
Activity Type | Target | IC50 (nM) | Reference |
---|---|---|---|
HDAC Inhibition | HDAC1 | 14 | |
HDAC2 | 30 | ||
HDAC3 | 67 | ||
Serotonin Receptor Agonism | 5-HT1D | - |
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene Derivative : Functionalization through halogenation or lithiation followed by substitution reactions.
- Introduction of Dimethylamino Group : Achieved via nucleophilic substitution reactions.
- Coupling with Sulfonamide : The final step involves coupling the modified thiophene derivative with a sulfonamide under conditions that promote bond formation.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-10(2)9-18(15,16)13-7-12(14(3)4)11-5-6-17-8-11/h5-6,8,10,12-13H,7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUDGZIBBNUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C1=CSC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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